4-Methyl-5-(piperazin-1-yl)pyrimidine
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Overview
Description
4-Methyl-5-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and a piperazine ring at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(piperazin-1-yl)pyrimidine typically involves the reaction of piperazine with a pyrimidine derivative. One common method includes the reaction of 4-methyl-2,6-dichloropyrimidine with piperazine in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature . The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the piperazine moiety.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems to monitor and adjust reaction conditions in real-time .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in chloroform at room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
4-Methyl-5-(piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation . Additionally, it can modulate the activity of enzymes such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Another pyrimidine derivative with a piperazine ring, known for its acetylcholinesterase inhibitory activity.
4-(4-Methylpiperazin-1-yl)pyrimidine: Similar structure but lacks the methyl group at the 4-position, which may affect its biological activity.
Uniqueness
4-Methyl-5-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the piperazine ring enhances its potential as a neuroprotective and anti-inflammatory agent .
Properties
Molecular Formula |
C9H14N4 |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-methyl-5-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C9H14N4/c1-8-9(6-11-7-12-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 |
InChI Key |
RXMGKCDNQLRZCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=NC=C1N2CCNCC2 |
Origin of Product |
United States |
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